Maleic Acid-d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(Z)-2,3-dideuteriobut-2-enedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/b2-1-/i1D,2D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZCYOOQTPOCHFL-PBKRRWIGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(\[2H])/C(=O)O)/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Maleic Acid-d2: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the chemical properties, structure, and applications of deuterated maleic acid, tailored for scientific and pharmaceutical research.

Introduction

Maleic Acid-d2, the deuterated analogue of maleic acid, is a valuable tool in a multitude of research and development applications, particularly within the pharmaceutical and chemical industries. Its isotopic labeling allows for its use as an internal standard in quantitative Nuclear Magnetic Resonance (qNMR) and as a tracer in metabolic studies. This technical guide provides a detailed overview of the core chemical properties, structure, and experimental applications of this compound.

Chemical Structure and Properties

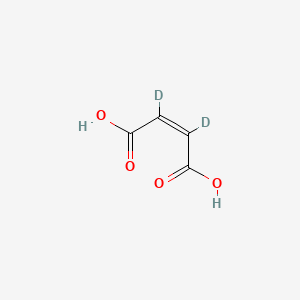

This compound, systematically named (2Z)-2,3-dideuteriobut-2-enedioic acid, is a dicarboxylic acid with the molecular formula C₄H₂D₂O₄. The deuterium atoms are strategically positioned at the vinylic positions of the carbon-carbon double bond, providing a distinct isotopic signature.[1][2]

The chemical structure of this compound is depicted below:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its non-deuterated counterpart, Maleic Acid, is presented in the table below. The properties of Maleic Acid are included for comparison, as they are often used as close approximations for the deuterated form.

| Property | This compound | Maleic Acid |

| Molecular Formula | C₄H₂D₂O₄ | C₄H₄O₄ |

| Molecular Weight | 118.08 g/mol [1][2] | 116.07 g/mol [3] |

| CAS Number | 24461-33-4[4] | 110-16-7[4] |

| Melting Point | 137-140 °C[1] | 135 °C (decomposes)[5] |

| Boiling Point | Decomposes | Decomposes |

| pKa₁ | ~1.9 | 1.9[5] |

| pKa₂ | ~6.07 | 6.07[5] |

| Water Solubility | - | 478.8 g/L at 20 °C[5] |

| Isotopic Purity | ≥98 atom % D[1] | - |

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of this compound involves the hydration of Maleic Anhydride-d2.

Materials:

-

Maleic Anhydride-d2

-

Deuterium Oxide (D₂O)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

Procedure:

-

In a round-bottom flask, dissolve Maleic Anhydride-d2 in an excess of D₂O.

-

Attach a reflux condenser and heat the mixture to reflux with stirring.

-

Continue the reflux for a sufficient period to ensure complete hydrolysis of the anhydride. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or NMR spectroscopy.

-

After completion, the reaction mixture is cooled to room temperature.

-

The product, this compound, can be isolated by crystallization upon cooling or by removal of the solvent under reduced pressure.

Caption: Workflow for the synthesis of this compound.

Quantitative NMR (qNMR) using this compound as an Internal Standard

This compound is an excellent internal standard for qNMR due to its simple ¹H NMR spectrum (a singlet for the carboxylic acid protons, which can be exchanged with the deuterated solvent) and the absence of signals in the region where most analyte protons resonate.

Materials:

-

Analyte of interest

-

This compound (high purity)

-

Deuterated NMR solvent (e.g., D₂O, DMSO-d₆)

-

High-precision balance

-

NMR spectrometer

Procedure:

-

Preparation of Standard Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a precise volume of the chosen deuterated solvent to prepare a stock solution of known concentration.

-

Preparation of Analyte Solution: Accurately weigh a known amount of the analyte and dissolve it in a precise volume of the same deuterated solvent.

-

Sample Preparation for NMR: In an NMR tube, accurately mix a known volume of the analyte solution with a known volume of the this compound stock solution.

-

NMR Data Acquisition: Acquire the ¹H NMR spectrum of the mixture. Ensure that the acquisition parameters are optimized for quantitative analysis, including a sufficient relaxation delay (D1) to allow for full relaxation of all relevant protons.

-

Data Processing and Analysis: Integrate the signals corresponding to the analyte and the internal standard. The concentration of the analyte can then be calculated using the following equation:

Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS / Integral_IS) * (Concentration_IS)

Where:

-

Integral_analyte = Integral of the analyte signal

-

N_protons_analyte = Number of protons contributing to the analyte signal

-

Integral_IS = Integral of the this compound signal (if observable and not exchanged) or a reference signal if applicable.

-

N_protons_IS = Number of protons contributing to the internal standard signal.

-

Concentration_IS = Known concentration of the this compound internal standard.

-

Caption: Experimental workflow for qNMR analysis.

Applications in Drug Development and Research

The unique properties of this compound make it a valuable compound in various stages of drug development and fundamental research.

-

Quantitative Analysis: As detailed in the experimental protocol, its primary application is as an internal standard for the accurate quantification of active pharmaceutical ingredients (APIs), impurities, and metabolites by qNMR.[6]

-

Metabolic Studies: The deuterium label serves as a tracer to elucidate metabolic pathways. By administering a drug candidate synthesized with a this compound moiety, researchers can track its biotransformation and identify its metabolites using mass spectrometry-based techniques.

-

Mechanism of Action Studies: Maleic acid is known to be an inhibitor of glutamate decarboxylase (GAD).[6] this compound can be used in mechanistic studies to investigate enzyme kinetics and binding interactions, where the isotopic label can provide insights into reaction mechanisms through kinetic isotope effect studies.

Conclusion

This compound is a versatile and indispensable tool for researchers and scientists in the pharmaceutical and chemical fields. Its well-defined chemical properties and the strategic placement of deuterium atoms enable its effective use in a range of sophisticated analytical and research applications. This guide provides a foundational understanding of its characteristics and methodologies to facilitate its integration into advanced research and development workflows.

References

- 1. Maleic acid-2,3-d2 D 98atom 24461-33-4 [sigmaaldrich.com]

- 2. Maleic acid-2,3-d2 | C4H4O4 | CID 12201055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Maleic Acid | C4H4O4 | CID 444266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Maleic acid (2,3-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 5. Maleic acid - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Synthesis and Purification of Maleic Acid-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Maleic Acid-d2 (dideuterated maleic acid). The primary route for this synthesis involves the hydrolysis of its corresponding anhydride, Maleic Anhydride-d2. This document outlines a detailed experimental protocol for this conversion, methods for purification, and relevant characterization data. The information is presented to be a valuable resource for researchers in various fields, including drug development, where isotopically labeled compounds are crucial for mechanistic and metabolic studies.

Synthesis of this compound via Hydrolysis of Maleic Anhydride-d2

The most direct and efficient method for the preparation of this compound is the hydrolysis of commercially available Maleic Anhydride-d2. The reaction involves the ring-opening of the anhydride by water to form the corresponding dicarboxylic acid. This reaction is typically rapid and proceeds with a high yield.

Reaction Scheme:

Maleic Acid-d2: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Maleic Acid-d2 (dideuterated maleic acid) is a stable isotope-labeled form of maleic acid, an organic compound with significant applications in chemical synthesis, materials science, and pharmaceutical development. This technical guide provides comprehensive information on the properties, suppliers, and key applications of this compound, with a focus on its use as an internal standard in quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and its role as an inhibitor of glutamate decarboxylase.

Chemical and Physical Properties

This compound is the cis-isomer of butenedioic acid, where the two vinylic hydrogen atoms are replaced with deuterium. This isotopic substitution makes it a valuable tool for analytical and metabolic studies.

CAS Number: 24461-33-4[1][2][3][4]

Supplier and Quantitative Data

Several chemical suppliers offer this compound with varying specifications. The following table summarizes the available quantitative data from prominent suppliers.

| Supplier | Product Name | Purity/Isotopic Enrichment |

| Cambridge Isotope Laboratories, Inc. | Maleic acid (2,3-D₂, 98%) | 98% Chemical Purity[1] |

| MedChemExpress | This compound | 99.26% Purity[2] |

| Sigma-Aldrich | Maleic acid-2,3-d2 | 98 atom % D[3] |

| CDN Isotopes | Maleic-2,3-d2 Acid | 98 atom % D[4] |

Applications in Research and Drug Development

This compound serves as a critical tool in various scientific disciplines, primarily due to its utility as an internal standard and its biological activity.

Quantitative Nuclear Magnetic Resonance (qNMR) Internal Standard

The most prominent application of this compound is as an internal standard for quantitative NMR (qNMR) spectroscopy.[2] Its simple 1H NMR spectrum (a singlet in the absence of deuterium) is advantageous. In the deuterated form, the signal from the vinylic protons is absent, allowing for clear and unambiguous quantification of other analytes in a complex mixture without signal overlap.

Glutamate Decarboxylase Inhibition

Maleic acid is a known inhibitor of glutamate decarboxylase (GAD), an enzyme responsible for the conversion of glutamate to the inhibitory neurotransmitter GABA.[2] This inhibitory activity is a subject of research in neuroscience and drug development. This compound can be used in studies to elucidate the mechanism of this inhibition and to develop novel therapeutic agents targeting the GABAergic system.

Experimental Protocols

General Protocol for Quantitative NMR (qNMR) using this compound as an Internal Standard

This protocol outlines the general steps for determining the purity of a substance using this compound as an internal standard.

1. Materials and Reagents:

- Analyte of interest

- This compound (of known purity and isotopic enrichment)

- Appropriate deuterated solvent (e.g., D₂O, DMSO-d₆)

- High-precision analytical balance

- NMR tubes

- NMR spectrometer

2. Sample Preparation:

- Accurately weigh a specific amount of the analyte and this compound into a vial. The molar ratio of the analyte to the internal standard should ideally be close to 1:1.

- Dissolve the mixture in a precise volume of the chosen deuterated solvent.

- Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

- Acquire a 1H NMR spectrum of the sample.

- Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant nuclei, which is crucial for accurate integration. This is typically set to 5-7 times the longest T1 relaxation time of the signals of interest.

- Optimize other acquisition parameters, such as the number of scans, to achieve a high signal-to-noise ratio.

4. Data Processing and Analysis:

- Process the NMR spectrum, including Fourier transformation, phase correction, and baseline correction.

- Integrate the signals corresponding to the analyte and a known signal from a non-deuterated internal standard if this compound is used to avoid proton signals. In the case of using the residual proton signal of the deuterated solvent or another standard, integrate a well-resolved signal of the analyte.

- Calculate the purity of the analyte using the following formula:

Signaling Pathway and Experimental Workflow Visualization

Synthesis of this compound

The synthesis of this compound typically involves the hydration of its corresponding anhydride, Maleic Anhydride-d2.

Caption: Synthesis of this compound via hydration of Maleic Anhydride-d2.

Mechanism of Maleic Acid-Induced Fanconi Syndrome

Maleic acid is known to induce experimental Fanconi syndrome, a generalized dysfunction of the proximal renal tubules. The underlying mechanism involves the inhibition of key enzymes and transporters.[5][6][7][8]

Caption: Signaling pathway of maleic acid-induced Fanconi syndrome.

References

- 1. Maleic acid (2,3-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Maleic acid-2,3-d2 D 98atom 24461-33-4 [sigmaaldrich.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. Insights into the biochemical mechanism of maleic acid-induced Fanconi syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Studies on the maleic acid-induced Fanconi syndrome in the rat: mechanism of phosphaturia and its mitigation by dietary phosphate restriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. karger.com [karger.com]

- 8. Maleic acid-induced proximal tubulopathy: Na:K pump inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Isotopic Enrichment and Purity of Maleic Acid-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Maleic Acid-d2 (Maleic-2,3-d2 acid), a deuterated form of maleic acid. It is a valuable tool in various scientific disciplines, particularly in drug development and metabolic research, where it serves as an internal standard for quantitative analysis and as a tracer for metabolic studies.[1][2] This guide details the synthesis, purification, and comprehensive analysis of this compound, focusing on determining its isotopic enrichment and chemical purity.

Synthesis of this compound

The most common and efficient method for synthesizing this compound is through the hydrolysis of its corresponding deuterated anhydride, Maleic Anhydride-d2. This process involves the ring-opening of the anhydride by heavy water (D₂O).

Experimental Protocol: Synthesis of this compound via Hydrolysis

This protocol is adapted from the general procedure for the hydrolysis of maleic anhydride.

Materials:

-

Maleic Anhydride-d2 (C₄D₂O₃)

-

Heavy Water (D₂O, 99.8 atom % D)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Büchner funnel and filter paper

-

Activated charcoal (optional)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Maleic Anhydride-d2.

-

Hydrolysis: Add a stoichiometric excess of heavy water (D₂O) to the flask. The reaction is typically carried out by heating the mixture to a temperature between 52°C and 85°C to ensure the dissolution of the anhydride and to promote hydrolysis while minimizing the formation of the fumaric acid isomer.[3][4] A common approach is to use molten maleic anhydride-d2 (melting point ~53°C) and add it to pre-heated D₂O.

-

Reaction Time: Stir the reaction mixture at the elevated temperature for a sufficient period to ensure complete hydrolysis. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or by the disappearance of the anhydride peak in infrared (IR) spectroscopy.

-

Purification (Crystallization):

-

After the reaction is complete, the solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of this compound.

-

For enhanced purity, the solution can be treated with a small amount of activated charcoal to adsorb colored impurities before cooling.[5]

-

The crystalline product is then collected by vacuum filtration using a Büchner funnel.

-

The crystals are washed with a small amount of cold D₂O to remove any soluble impurities.

-

-

Drying: The purified this compound crystals are dried under vacuum to remove any residual solvent.

Logical Workflow for Synthesis and Purification:

Isotopic Enrichment and Purity Analysis

The quality of this compound is determined by its isotopic enrichment (the percentage of deuterium atoms at the specified positions) and its chemical purity (the percentage of the desired compound in the sample). Various analytical techniques are employed for this purpose.

Quantitative Data Summary

Commercially available this compound typically meets high standards of isotopic and chemical purity. The following table summarizes the typical specifications from various suppliers.

| Parameter | Specification | Reference(s) |

| Isotopic Purity | ||

| Atom Percent D | ≥ 98% | [6][7][8] |

| Chemical Purity | ||

| Purity by Analysis | ≥ 98% | [9][10] |

| Physical Properties | ||

| Molecular Weight | 118.08 g/mol | [6][8] |

| Melting Point | 137-140 °C | [6][7] |

Experimental Protocols for Quality Control

Quantitative NMR (qNMR) is a primary method for determining both isotopic enrichment and chemical purity.[2][11]

Experimental Protocol: ¹H-qNMR for Isotopic Enrichment and Purity

-

Sample Preparation:

-

Accurately weigh a known amount of the this compound sample.

-

Accurately weigh a known amount of a certified internal standard (e.g., dimethyl sulfone, maleic acid of known purity).[12]

-

Dissolve both the sample and the internal standard in a known volume of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).[2]

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Ensure quantitative acquisition parameters are used, including a sufficient relaxation delay (D1), typically at least 5 times the longest T₁ relaxation time of the signals of interest, and a 90° pulse angle.

-

-

Data Processing and Analysis:

-

Process the spectrum with appropriate phasing and baseline correction.

-

Isotopic Enrichment: Integrate the residual proton signal of the olefinic protons in this compound (around 6.2-6.4 ppm) and compare it to the integral of a known reference signal (either from the internal standard or a non-deuterated portion of the molecule, if applicable). The isotopic enrichment is calculated based on the reduction in the integral of the deuterated positions.

-

Chemical Purity: Compare the integral of the this compound signal to the integral of the internal standard. The purity of the analyte can be calculated using the following equation:

Purityanalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd (%)

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

Purity = Purity of the standard

-

Workflow for qNMR Purity Determination:

High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the molecular weight and determining the isotopic distribution of this compound. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used for sensitive quantification and impurity profiling.

Experimental Protocol: LC-MS/MS for Purity and Impurity Analysis

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).

-

Prepare a series of calibration standards by diluting the stock solution.

-

For biological samples, a protein precipitation step with a solvent like acetonitrile may be necessary.[13]

-

-

LC-MS/MS System and Conditions:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used for the separation of organic acids.[14]

-

Mobile Phase: A typical mobile phase consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile with 0.1% formic acid). A gradient elution is often employed.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray ionization (ESI) in negative ion mode is effective for dicarboxylic acids.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantitative analysis, monitoring specific precursor-to-product ion transitions. For this compound, the precursor ion would be [M-H]⁻ at m/z 117.

-

-

-

Data Analysis:

-

The purity is determined by comparing the peak area of this compound to a calibration curve generated from standards of known concentration.

-

Impurities, such as the non-deuterated maleic acid (m/z 115) or fumaric acid-d2, can be identified and quantified by monitoring their specific MRM transitions.

-

HPLC with UV detection is a robust method for assessing chemical purity and separating this compound from its geometric isomer, fumaric acid, and other potential non-deuterated impurities.

Experimental Protocol: HPLC for Purity and Fumaric Acid Impurity

-

Sample Preparation:

-

Dissolve a known amount of this compound in the mobile phase to prepare a sample solution.

-

-

HPLC System and Conditions:

-

Mobile Phase: An isocratic mobile phase of acidic water (e.g., water adjusted to pH 2.1 with perchloric acid or 0.1% phosphoric acid) is effective for separating maleic and fumaric acids.[14][16]

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength of 210 nm is appropriate for these unsaturated dicarboxylic acids.[14][15]

-

Data Analysis:

-

The chemical purity is determined by the relative peak area of this compound compared to the total area of all peaks in the chromatogram.

-

The presence of fumaric acid is identified by its characteristic retention time, which is typically longer than that of maleic acid under these conditions.

-

Common Impurities and Artifacts

-

Fumaric Acid-d2: The trans-isomer of this compound is a common process-related impurity that can be formed during synthesis, particularly at elevated temperatures.[3][4] It can be readily identified and quantified by HPLC.[14][15]

-

Non-deuterated Maleic Acid: Incomplete deuteration during the synthesis of the starting material, Maleic Anhydride-d2, can lead to the presence of unlabeled maleic acid. This can be detected by mass spectrometry (m/z 115) and ¹H NMR.

-

Residual Solvents: Solvents used in the synthesis and purification process may be present in the final product. These can be identified and quantified by ¹H NMR or gas chromatography (GC).

Applications in Research and Drug Development

This compound is primarily used in the following applications:

-

Internal Standard: Due to its similar chemical properties to the unlabeled analog and its distinct mass, this compound is an ideal internal standard for the accurate quantification of maleic acid in various matrices by LC-MS or GC-MS.[1][2]

-

Metabolic Tracer: In metabolic studies, the deuterium label allows researchers to trace the metabolic fate of maleic acid within biological systems.

-

Drug Development: Deuteration of drug molecules can alter their pharmacokinetic and metabolic profiles.[1] While this compound itself is not typically a therapeutic agent, its use as a building block or a reference standard is valuable in the development of deuterated pharmaceuticals.

By following the detailed protocols and understanding the analytical principles outlined in this guide, researchers, scientists, and drug development professionals can confidently assess the isotopic enrichment and purity of this compound, ensuring the accuracy and reliability of their experimental results.

References

- 1. mdpi.com [mdpi.com]

- 2. lcms.cz [lcms.cz]

- 3. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]

- 4. EP0864558A1 - Process for producing maleic acid - Google Patents [patents.google.com]

- 5. US1914556A - Purification of maleic acid - Google Patents [patents.google.com]

- 6. HPLC Method for Analysis of Maleic Acid, Nicotinic Acid, Aconitic Acid and Fumaric Acid on BIST™ A+ Column | SIELC Technologies [sielc.com]

- 7. agilent.com [agilent.com]

- 8. researchgate.net [researchgate.net]

- 9. Organic Acid Analysis Service| LC-MS and GC-MS - Creative Proteomics [creative-proteomics.com]

- 10. researchgate.net [researchgate.net]

- 11. Review of hydrolysis of maleic anhydride - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 12. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubsapp.acs.org [pubsapp.acs.org]

- 14. Simultaneous determination of oxalic, fumaric, maleic and succinic acids in tartaric and malic acids for pharmaceutical use by ion-suppression reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. fda.gov.tw [fda.gov.tw]

Navigating the Stability and Storage of Maleic Acid-d2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Maleic Acid-d2, a deuterated analogue of maleic acid. Understanding the stability profile of this compound is critical for its effective use in research and development, particularly in applications such as metabolic studies, as a tracer, or as an internal standard in analytical methods. This document synthesizes available data on its storage, handling, and potential degradation pathways, offering guidance to ensure its integrity and performance in experimental settings.

Overview of this compound Stability

This compound, also known as Maleic-2,3-d2 acid, is a stable isotope-labeled compound. While specific, extensive stability studies on this compound are not widely published, its stability can be largely inferred from the known properties of maleic acid, taking into account the kinetic isotope effect of deuterium substitution. The primary degradation pathway for maleic acid is isomerization to its more stable trans-isomer, fumaric acid, a process that can be influenced by heat and light. Other potential degradation routes include decarboxylation and reactions with strong oxidizing agents or bases.

The substitution of hydrogen with deuterium at the 2 and 3 positions can influence the rate of certain degradation reactions. A study on the secondary α-deuterium isotope effect in the catalyzed isomerization of maleic acid has shown a measurable effect, suggesting that the rate of isomerization for this compound will differ from that of its non-deuterated counterpart.[1][2] This kinetic isotope effect typically results in a slower reaction rate for the deuterated compound due to the stronger carbon-deuterium bond compared to the carbon-hydrogen bond.

Recommended Storage and Handling Conditions

To maintain the purity and stability of this compound, it is imperative to adhere to appropriate storage and handling protocols. The following recommendations are based on information from various suppliers and general best practices for handling deuterated compounds.

Storage Conditions

The stability of this compound is highly dependent on the storage temperature and its protection from environmental factors such as light and moisture.

| Condition | Temperature | Duration | Additional Precautions |

| Solid (Neat) | Room Temperature | Short-term | Store away from light and moisture.[3] |

| 4°C | Long-term | Sealed storage, away from moisture and light. | |

| In Solvent | -20°C | Up to 1 month | Sealed storage, away from moisture and light. |

| -80°C | Up to 6 months | Sealed storage, away from moisture and light. |

Table 1: Recommended Storage Conditions for this compound

Handling Guidelines

Due to the potential for degradation and for safety reasons, proper handling procedures should be followed. These guidelines are based on the safety data for unlabeled maleic acid and are applicable to this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or under a chemical fume hood.

-

Hygroscopicity: The compound is sensitive to moisture. Handle in a dry environment and store in a tightly sealed container.

-

Light Sensitivity: Protect from light to prevent photo-isomerization. Use amber vials or store in a dark place.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and metals.

Potential Degradation Pathways

The primary degradation pathways for maleic acid, and by extension this compound, are isomerization and decarboxylation. The presence of deuterium is expected to influence the kinetics of these reactions.

Isomerization to Fumaric Acid-d2

The cis-isomer (maleic acid) can convert to the more stable trans-isomer (fumaric acid) upon exposure to heat or UV light. This is a significant consideration for the long-term stability of the compound.

The kinetic isotope effect associated with the C-D bonds is expected to slow down this isomerization process compared to the non-deuterated form.

Other Potential Degradation Reactions

While less common under normal storage conditions, other degradation pathways may be relevant, particularly under stressed conditions as would be encountered in forced degradation studies.

Experimental Protocols for Stability Assessment

Forced Degradation Study Protocol

A forced degradation study is designed to accelerate the degradation of a substance to predict its long-term stability and to develop analytical methods capable of separating the parent compound from its degradation products.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Treat the sample with a base (e.g., 0.1 M NaOH) at an elevated temperature.

-

Oxidation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Stress: Expose the solid sample and a solution to elevated temperatures.

-

Photostability: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sample Analysis: At specified time points, analyze the stressed samples using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Data Evaluation: Compare the chromatograms or spectra of the stressed samples to that of an unstressed control to identify and quantify degradation products.

Analytical Method Considerations

A stability-indicating analytical method should be able to separate and quantify the intact this compound from its potential degradation products, including Fumaric Acid-d2.

| Analytical Technique | Utility for Stability Assessment |

| HPLC-UV | Quantitative analysis of this compound and separation from non-chromophoric and chromophoric impurities. |

| LC-MS | Identification of unknown degradation products by providing mass information. |

| NMR Spectroscopy | Structural elucidation of degradation products and assessment of isotopic purity. |

Table 2: Analytical Techniques for Stability Assessment

Conclusion

The stability of this compound is a critical factor for its successful application in scientific research. While it is generally a stable compound, proper storage and handling are essential to prevent degradation, primarily through isomerization to Fumaric Acid-d2. Storage at low temperatures (4°C for solid, -20°C or -80°C for solutions) in sealed containers protected from light and moisture is recommended. The deuterium substitution is likely to slow the rate of isomerization due to the kinetic isotope effect. For rigorous applications, it is advisable to perform stability assessments using appropriate analytical methods, potentially guided by the principles of forced degradation studies, to ensure the integrity of the compound throughout its use.

References

Solubility of Maleic Acid-d2 in NMR Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Maleic Acid-d2 in commonly used Nuclear Magnetic Resonance (NMR) solvents. Understanding the solubility characteristics of deuterated compounds is critical for obtaining high-quality NMR spectra for structural elucidation, quantitative analysis (qNMR), and reaction monitoring. This document outlines the solubility profile of this compound, provides a general protocol for solubility determination, and offers a logical workflow for selecting the most appropriate NMR solvent.

Core Data Presentation: Solubility Summary

| NMR Solvent | Chemical Formula | Solubility Profile | Remarks |

| Deuterated Water | D₂O | High | Excellent choice for polar analytes. Rapid exchange of acidic protons with deuterium simplifies the spectrum.[1] |

| Deuterated Dimethyl Sulfoxide | DMSO-d₆ | High | A versatile solvent for a wide range of organic compounds.[1] Acidic protons may result in broad signals, which can sometimes complicate baseline integration.[1] |

| Deuterated Methanol | CD₃OD | Moderate to High | Maleic acid is generally soluble in methanol.[2] However, there is a risk of esterification over time, forming methyl maleate, which would alter the sample composition.[1] |

| Deuterated Chloroform | CDCl₃ | Low | Not sufficiently soluble for most NMR applications.[1] |

| Deuterated Acetone | (CD₃)₂CO | High | Maleic acid is soluble in acetone.[3][4][5] |

| Deuterated Acetic Acid | CD₃COOD | High | Maleic acid is soluble in glacial acetic acid.[3][4] |

Experimental Protocol for Solubility Determination

A precise and reproducible experimental protocol is crucial for determining the solubility of a compound in a specific solvent. The following is a general gravimetric method adaptable for determining the solubility of this compound in various NMR solvents.

Objective: To determine the saturation solubility of this compound in a given NMR solvent at a specific temperature (e.g., 25 °C).

Materials:

-

This compound

-

Deuterated NMR solvent of interest

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with airtight caps

-

Vortex mixer or magnetic stirrer

-

Constant temperature bath or incubator

-

Syringe filters (0.2 µm pore size, compatible with the solvent)

-

Pre-weighed collection vials

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial. The excess is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired deuterated NMR solvent into the vial containing the this compound.

-

Equilibration: Securely cap the vial and place it in a constant temperature bath set to the desired temperature. Agitate the mixture using a vortex mixer or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to stand undisturbed at the constant temperature for a short period to allow the undissolved solid to settle.

-

Sample Extraction: Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a 0.2 µm filter. This step is critical to remove any undissolved solid particles.

-

Solvent Evaporation: Dispense the filtered saturated solution into a pre-weighed collection vial. Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the this compound.

-

Mass Determination: Once the solvent is completely evaporated, re-weigh the collection vial containing the dried this compound residue.

-

Calculation: The solubility can be calculated using the following formula:

Solubility (g/L) = (Mass of residue (g)) / (Volume of solvent used (L))

Safety Precautions: Always handle deuterated solvents and chemical compounds in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Visualization of Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the key workflows in solubility testing and solvent selection for NMR analysis of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical workflow for selecting an NMR solvent for this compound.

References

physical state and appearance of Maleic Acid-d2

An In-depth Technical Guide on the Physical State and Appearance of Maleic Acid-d2

Introduction

This compound, also known as (Z)-2,3-dideuteriobut-2-enedioic acid, is the deuterium-labeled form of maleic acid.[1][2] In this stable isotope-labeled compound, the two hydrogen atoms on the carbon-carbon double bond are replaced with deuterium. This isotopic substitution makes this compound a valuable tool in various research applications, including metabolic studies, mechanistic investigations, and as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS).[1] Deuteration can potentially influence the pharmacokinetic and metabolic profiles of drug molecules.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, with a focus on its physical state and appearance.

Physical and Chemical Properties

This compound is a white to off-white solid at room temperature.[1] It is the cis-isomer of butenedioic acid, with its trans-isomer being fumaric acid.[3] The physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Appearance | White to off-white solid | [1] |

| Molecular Formula | C4H2D2O4 (or HO2CCD=CDCO2H) | [4][5][6] |

| Molecular Weight | 118.08 g/mol | [2][5] |

| Melting Point | 137-140 °C | [7][8] |

| Isotopic Purity | ≥98 atom % D | [6][7] |

| Solubility | Soluble in water | [3][9][10] |

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and characterization of this compound are not extensively published in open literature, standard analytical techniques are employed to verify its identity and purity.

1. Determination of Physical Appearance: The physical appearance is determined by visual inspection of the purified solid material under controlled lighting conditions. The color and form (e.g., crystalline, powder) are recorded.

2. Melting Point Determination: The melting point is a key indicator of purity and is typically determined using a calibrated melting point apparatus. A small amount of the solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded. For this compound, the reported melting point is in the range of 137-140 °C.[7][8]

3. Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence or significant reduction of protons at the 2 and 3 positions, verifying successful deuteration. ¹³C NMR provides information about the carbon skeleton.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of this compound, which is higher than that of unlabeled maleic acid due to the presence of two deuterium atoms.[7]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the C=O and O-H stretches of the carboxylic acid groups and the C=C double bond. The C-D bond vibrations will also be present at a lower frequency than C-H vibrations.

Visualizations

The following diagrams illustrate the chemical context and a typical characterization workflow for this compound.

Caption: Chemical relationships of this compound.

Caption: Workflow for characterization of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Maleic acid-2,3-d2 | C4H4O4 | CID 12201055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Maleic acid - Wikipedia [en.wikipedia.org]

- 4. isotope.com [isotope.com]

- 5. Maleic acid (2,3-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. 马来酸-2,3-d2 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 8. MALEIC-2,3-D2 ACID | 24461-33-4 [chemicalbook.com]

- 9. Maleic Acid | C4H4O4 | CID 444266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. MALEIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to Understanding Deuterium Labeling in Maleic Acid-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Maleic Acid-d2 (Maleic-2,3-d2 acid), a stable isotope-labeled internal standard crucial for quantitative analysis in pharmaceutical research and development. This document details its synthesis, characterization, and application, with a focus on providing actionable experimental protocols and clear data presentation.

Introduction to Deuterium Labeling and this compound

Deuterium labeling, the substitution of hydrogen atoms with their heavier isotope deuterium, is a powerful technique in drug development and analytical chemistry. The increased mass of deuterium allows for the differentiation of labeled compounds from their unlabeled counterparts in mass spectrometry, making them ideal internal standards for quantitative studies. This compound is the deuterated form of maleic acid, where the two olefinic protons are replaced by deuterium atoms. Its primary application is as an internal standard in quantitative Nuclear Magnetic Resonance (qNMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the precise quantification of analytes in complex matrices.[1]

Synthesis of this compound

The most common and efficient method for preparing this compound is through the hydrolysis of its corresponding anhydride, Maleic Anhydride-d2. This precursor is commercially available from various suppliers of stable isotopes. The hydrolysis reaction is a straightforward and high-yielding process.

Synthesis Workflow

The synthesis of this compound can be represented by the following workflow, starting from the commercially available deuterated anhydride.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Hydrolysis of Maleic Anhydride-d2

This protocol describes the hydrolysis of Maleic Anhydride-d2 to yield this compound.

Materials:

-

Maleic Anhydride-d2 (commercially available)

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Place a known quantity of Maleic Anhydride-d2 into a round-bottom flask.

-

Add a sufficient amount of deionized water to completely dissolve the anhydride upon heating. A typical starting ratio is 1:10 (w/v).

-

Attach a reflux condenser to the flask.

-

Heat the mixture to reflux using a heating mantle and maintain reflux for 1-2 hours to ensure complete hydrolysis.[2]

-

After the reaction is complete, allow the solution to cool to room temperature.

-

Remove the water under reduced pressure using a rotary evaporator.

-

The resulting white crystalline solid is this compound.

-

The product can be further purified by recrystallization if necessary, although the hydrolysis is typically clean and quantitative.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value |

| Chemical Formula | C₄H₂D₂O₄ |

| Molecular Weight | 118.08 g/mol |

| Isotopic Purity | Typically ≥98 atom % D |

| Appearance | White crystalline solid |

| Melting Point | 137-140 °C (lit.) |

| Solubility | Soluble in water, DMSO-d6, and other polar solvents |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the deuterium labeling and assessing the purity of this compound.

-

¹H NMR: The ¹H NMR spectrum of this compound is characterized by the absence of the singlet corresponding to the olefinic protons, which is typically observed for unlabeled maleic acid at approximately 6.2-6.4 ppm in D₂O.[3] The only signals expected would be from any residual unlabeled maleic acid and the exchangeable carboxylic acid protons if not in a deuterated solvent that promotes exchange.

-

¹³C NMR: The ¹³C NMR spectrum will show two signals. The signal for the carboxyl carbons is expected around 178 ppm, and the signal for the olefinic carbons around 133 ppm.[4] Due to the presence of deuterium, the olefinic carbon signal may appear as a triplet due to C-D coupling and will be shifted slightly upfield compared to unlabeled maleic acid (isotopic shift).

The following table provides the expected NMR chemical shifts for this compound in D₂O.

| Nucleus | Atom Position | Expected Chemical Shift (ppm) | Notes |

| ¹H | Olefinic (C-H) | Absent | Signal at ~6.3 ppm in unlabeled maleic acid will be absent. |

| ¹³C | Carboxyl (C=O) | ~178.0 | Chemical shift is similar to unlabeled maleic acid. |

| ¹³C | Olefinic (C=C) | ~133.2 | May appear as a triplet due to C-D coupling and show a slight upfield shift. |

3.2.2. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and isotopic enrichment of this compound.

-

Molecular Ion: In negative ion mode electrospray ionization (ESI), the [M-H]⁻ ion for this compound is expected at m/z 117.0, which is two mass units higher than that of unlabeled maleic acid (m/z 115.0).

-

Fragmentation: Tandem mass spectrometry (MS/MS) can be used for structural confirmation. The fragmentation of the [M-H]⁻ ion of maleic acid typically involves losses of H₂O and CO₂. For this compound, the fragmentation pattern will be similar, but the masses of the fragment ions containing the deuterated carbons will be shifted accordingly.

Applications and Experimental Protocols

This compound is primarily used as an internal standard for quantitative analysis.

Quantitative NMR (qNMR)

qNMR is a primary analytical method that allows for the determination of the absolute concentration of a substance without the need for a calibration curve of the analyte.[5]

4.1.1. Workflow for qNMR using this compound

References

- 1. researchgate.net [researchgate.net]

- 2. studylib.net [studylib.net]

- 3. researchgate.net [researchgate.net]

- 4. bmse000212 Maleic Acid at BMRB [bmrb.io]

- 5. Quantitative Nuclear Magnetic Resonance Spectroscopy Based on PULCON Methodology: Application to Quantification of Invaluable Marine Toxin, Okadaic Acid - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Utilizing Maleic Acid-d2 as an Internal Standard for Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for determining the purity and concentration of substances with high precision and accuracy.[1][2] The fundamental principle of qNMR lies in the direct proportionality between the NMR signal integral and the number of nuclei responsible for that resonance.[3] By comparing the integral of an analyte's signal to that of a certified internal standard of known concentration, precise quantification can be achieved.[1] This application note details the use of Maleic Acid-d2 as an internal standard in ¹H qNMR analysis.

Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, are invaluable in modern NMR spectroscopy.[1] The primary advantage of using a deuterated internal standard like this compound in ¹H qNMR is the significant reduction or elimination of interfering signals from the standard itself, which can be particularly beneficial when the protonated standard's signals overlap with those of the analyte.[1]

Advantages of this compound as a qNMR Internal Standard

This compound offers several key advantages for quantitative analysis:

-

Signal Simplification: In its deuterated form, the olefinic proton signals of maleic acid are absent in the ¹H NMR spectrum, preventing potential overlap with analyte signals in the aromatic region.[1][4]

-

High Purity and Stability: Maleic acid is a stable, solid compound available in high purity, a critical characteristic for a reliable internal standard.[5]

-

Solubility: It is soluble in common deuterated solvents such as D₂O and DMSO-d6.[4]

-

Simple Spectrum: The non-deuterated form exhibits a simple singlet in the ¹H NMR spectrum, and any residual, non-deuterated signal in this compound would also be a singlet, simplifying integration.[4][6]

Experimental Protocols

This section provides a detailed methodology for using this compound as an internal standard for qNMR analysis.

Materials and Equipment

-

Internal Standard: this compound (high purity, ≥99%)

-

Analyte: Compound of interest

-

Deuterated Solvent: High-purity D₂O or DMSO-d6 (≥99.8% D)[7]

-

NMR Spectrometer: 400 MHz or higher field strength is recommended for better signal dispersion.[4]

-

Analytical Balance: Readability of at least 0.01 mg.[7]

-

High-Precision NMR Tubes: 5 mm diameter.[7]

-

Volumetric Glassware: Calibrated volumetric flasks and pipettes.[7]

-

Vortex Mixer and/or Sonicator

Sample Preparation

Accurate sample preparation is crucial for reliable qNMR results.[7] The following protocol outlines the steps for preparing a sample for analysis.

-

Accurate Weighing:

-

Dissolution:

-

Add a precise volume (e.g., 1.0 mL) of the chosen deuterated solvent (D₂O or DMSO-d6) to the vial.

-

Ensure complete dissolution by gentle vortexing or sonication. Visually inspect the solution to confirm no solid particles remain.[7]

-

-

Transfer to NMR Tube:

-

Carefully transfer an aliquot of the solution into a clean, high-precision 5 mm NMR tube.

-

NMR Data Acquisition

The following are recommended instrument settings. These may need to be optimized for the specific instrument and sample.

| Parameter | Recommended Setting | Rationale |

| Pulse Angle | 90° | Maximizes signal intensity in a single scan.[8] |

| Relaxation Delay (D1) | ≥ 5 x T₁ of the slowest relaxing signal | Ensures complete relaxation of all relevant nuclei for accurate integration. A typical starting value for small molecules is 30-60 seconds.[7] T₁ values should be determined experimentally for the specific sample mixture.[4] |

| Acquisition Time (AT) | ≥ 3 seconds | Provides adequate digital resolution.[7] |

| Number of Scans (NS) | Sufficient to achieve S/N ≥ 250:1 | Ensures a high signal-to-noise ratio for accurate integration.[7] |

| Spinning | Off | Avoids spinning sidebands that can interfere with integration.[8] |

Data Processing and Quantification

-

Fourier Transform and Phasing: Apply an exponential window function with a line broadening (LB) of 0.1 - 0.3 Hz to improve the signal-to-noise ratio.[7] Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction to the entire spectrum.

-

Integration:

-

Integrate the well-resolved, non-overlapping signals of the analyte and any residual signal from the this compound internal standard.

-

The integration region should encompass the entire peak, typically at least 20 times the peak width at half-height.[7]

-

-

Purity Calculation: The purity of the analyte can be calculated using the following formula:[9]

Purity_sample (%) = (I_sample / I_std) * (N_std / N_sample) * (M_sample / M_std) * (m_std / m_sample) * Purity_std

Where:

-

I = Integral area of the signal

-

N = Number of protons for the integrated signal

-

M = Molecular weight

-

m = Mass

-

Purity_std = Purity of the this compound internal standard

-

Data Presentation

The following table summarizes validation data from a hypothetical qNMR experiment using this compound to determine the purity of a sample of methylsulfonylmethane (MSM), adapted from a similar study using non-deuterated maleic acid.[6]

| Parameter | Result | USP Requirement (Category I) |

| Accuracy | 99.5% ± 0.6% | Within 2% of true value |

| Precision (Repeatability, RSD) | < 1.0% | ≤ 1.0% |

| Linearity (R²) | 0.9999 | ≥ 0.999 |

| Range (Concentration) | 30 - 75 mg/mL | 80-120% of test concentration |

Data adapted from Magritek, 2016.[6]

Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. emerypharma.com [emerypharma.com]

- 3. rssl.com [rssl.com]

- 4. bipm.org [bipm.org]

- 5. benchchem.com [benchchem.com]

- 6. Benchtop qNMR evaluation - Magritek [magritek.com]

- 7. benchchem.com [benchchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

Application Note: Quantitative NMR Protocol using Maleic Acid as an Internal Standard

Abstract

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful and accurate analytical technique for determining the purity and concentration of chemical substances.[1] This application note provides a detailed protocol for conducting ¹H qNMR using maleic acid as an internal standard. Maleic acid is a suitable internal standard for qNMR due to its high purity, stability as a solid, and the presence of a simple singlet in its ¹H NMR spectrum, which minimizes signal overlap with many analytes.[1][2] This protocol is intended for researchers, scientists, and professionals in the drug development industry who require precise and reliable quantification of active pharmaceutical ingredients (APIs), intermediates, or other organic molecules.

Introduction

The fundamental principle of qNMR is that the integrated intensity of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[1] By comparing the integral of a signal from an analyte of interest to the integral of a signal from a certified internal standard of known concentration, the concentration and purity of the analyte can be accurately determined.[3]

The selection of an appropriate internal standard is critical for the success of a qNMR experiment.[4] An ideal internal standard should possess the following characteristics:

-

High Purity (≥99%)[1]

-

Chemical stability and non-reactivity with the analyte or solvent

-

A simple NMR spectrum with signals that do not overlap with analyte signals[4]

-

Good solubility in the chosen deuterated solvent[5]

-

A known and accurate molar mass

Maleic acid is a widely used internal standard that fulfills these criteria, particularly for analyses conducted in deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆).[2] Its two equivalent olefinic protons produce a sharp singlet at approximately 6.2-6.4 ppm, a region of the ¹H NMR spectrum that is often free of signals from many common organic molecules.[2][6]

Experimental Protocol

This section details the step-by-step procedure for performing a qNMR analysis using maleic acid as the internal standard.

Materials and Equipment

-

High-purity Maleic Acid (certified reference material, CRM)

-

Analyte of interest

-

Deuterated solvent (e.g., D₂O, DMSO-d₆)

-

High-precision analytical balance (microbalance recommended)[7]

-

Vortex mixer

-

NMR tubes (high-quality, clean, and dry)[8]

-

NMR spectrometer

Sample Preparation

Accurate sample preparation is paramount for obtaining reliable qNMR results. The following steps should be performed with care and precision.

-

Selection of Internal Standard and Solvent: Confirm that maleic acid is soluble in the chosen deuterated solvent and that its signal at ~6.3 ppm does not overlap with any signals from the analyte.[4][5] D₂O is an excellent solvent choice for use with maleic acid as it allows for the rapid exchange of the acidic carboxyl protons, preventing broad signals and baseline distortions.[2]

-

Weighing:

-

Accurately weigh a specific amount of the maleic acid internal standard into a clean, dry vial using a high-precision analytical balance. Record the exact mass.

-

In the same vial, accurately weigh the analyte. The goal is to achieve a molar ratio between the analyte and the internal standard that results in signals of comparable intensity, ideally close to 1:1.[7]

-

-

Dissolution:

-

Add a precise volume of the deuterated solvent to the vial containing the weighed analyte and internal standard.

-

Thoroughly mix the contents using a vortex mixer until both the analyte and the internal standard are completely dissolved. Visually inspect the solution to ensure no solid particles remain.[8]

-

-

Transfer to NMR Tube:

NMR Data Acquisition

The following are general guidelines for setting up the NMR experiment. Specific parameters may need to be optimized for the instrument and sample being analyzed.

-

Tuning and Matching: Tune and match the NMR probe for the sample to ensure optimal signal detection.[9]

-

Temperature Control: Maintain a constant and regulated temperature throughout the experiment to minimize variations in signal position and intensity.[9]

-

Pulse Angle: Calibrate the 90° pulse width for the specific sample and probe.

-

Relaxation Delay (D1): This is a critical parameter for accurate quantification. The relaxation delay between scans must be sufficient to allow for full relaxation of all protons of interest. A conservative approach is to set D1 to at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and the internal standard signals.[1][2]

-

Acquisition Time (AQ): Use an acquisition time that is long enough to ensure high digital resolution. A minimum of 2.5 seconds is a good starting point, with 4 seconds being suitable for many applications.[2]

-

Number of Scans (NS): The number of scans should be chosen to achieve an adequate signal-to-noise ratio (S/N) for the signals of interest.

Data Processing and Quantification

Proper data processing is essential for extracting accurate quantitative information from the NMR spectrum.

-

Fourier Transform: Apply an appropriate window function (e.g., a small line broadening of 0.1 Hz) and perform the Fourier transform.[9]

-

Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape. Apply a baseline correction to the entire spectrum to ensure a flat baseline, which is crucial for accurate integration.[7][9]

-

Integration:

-

Integrate the well-resolved singlet of maleic acid (~6.3 ppm).

-

Integrate a well-resolved and characteristic signal of the analyte that does not overlap with other signals.

-

Ensure that the integration limits are set consistently for all signals.

-

-

Purity Calculation: The mass fraction purity of the analyte (w_A) can be calculated using the following equation[2]:

w_A = (I_A / I_S) * (N_S / N_A) * (M_A / M_S) * (m_S / m_A) * w_S

Where:

-

I_A and I_S are the integrated areas of the analyte and standard signals, respectively.

-

N_A and N_S are the number of protons giving rise to the integrated signals of the analyte and standard (for maleic acid, N_S = 2).

-

M_A and M_S are the molar masses of the analyte and standard, respectively.

-

m_A and m_S are the masses of the analyte and standard weighed for the sample preparation.

-

w_S is the mass fraction purity of the internal standard, as stated on its certificate of analysis.

-

Data Presentation

The results of the qNMR analysis should be presented in a clear and organized manner. The following tables provide an example of how to summarize the experimental data and the final purity determination.

Table 1: Experimental Parameters for qNMR Analysis

| Parameter | Value |

| Spectrometer Frequency | 400 MHz |

| Solvent | D₂O |

| Internal Standard | Maleic Acid |

| Temperature | 298 K |

| Pulse Angle | 90° |

| Relaxation Delay (D1) | 30 s |

| Acquisition Time (AQ) | 4 s |

| Number of Scans (NS) | 16 |

Table 2: Quantification Data for Analyte X

| Parameter | Analyte (X) | Maleic Acid (IS) |

| Mass (m) | 10.05 mg | 5.20 mg |

| Molar Mass (M) | 250.3 g/mol | 116.07 g/mol |

| ¹H NMR Signal (ppm) | 7.85 (doublet) | 6.30 (singlet) |

| Number of Protons (N) | 1 | 2 |

| Integral Area (I) | 1.05 | 1.00 |

| Purity of IS (w_S) | - | 99.9% |

| Calculated Purity of Analyte (w_A) | 98.7% | - |

Visualization of the qNMR Workflow

The following diagram illustrates the key steps in the quantitative NMR protocol using an internal standard.

Caption: Workflow for qNMR using an internal standard.

Conclusion

This application note provides a comprehensive protocol for the quantitative analysis of organic compounds using ¹H NMR spectroscopy with maleic acid as an internal standard. By adhering to the detailed steps for sample preparation, data acquisition, and data processing, researchers can achieve highly accurate and reproducible results. The use of a certified reference material for the internal standard ensures the traceability and reliability of the quantitative measurements, making qNMR an invaluable tool in pharmaceutical and chemical analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. bipm.org [bipm.org]

- 3. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]

- 4. qNMR: top tips for optimised sample prep [manufacturingchemist.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Benchtop qNMR evaluation - Magritek [magritek.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]

- 9. pubsapp.acs.org [pubsapp.acs.org]

Application Notes and Protocols for Maleic Acid-d2 in Metabolomics Sample Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of metabolomics, accurate and reproducible quantification of metabolites is paramount for understanding cellular processes, identifying biomarkers, and accelerating drug development. The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative mass spectrometry (MS)-based metabolomics. Maleic Acid-d2, a deuterated analog of maleic acid, serves as an excellent internal standard for the analysis of small carboxylic acids. Its near-identical physicochemical properties to its unlabeled counterpart ensure that it effectively accounts for variations in sample preparation, extraction, and instrument response, leading to high-quality, reliable data.[1]

This document provides detailed application notes and protocols for the use of this compound in metabolomics sample preparation, with a focus on its application as an internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis.

Core Applications

This compound is primarily utilized as an internal standard in quantitative metabolomics workflows.[2] Its key applications include:

-

Accurate Quantification: By spiking a known concentration of this compound into biological samples at the beginning of the sample preparation process, it co-elutes with the endogenous analyte and experiences similar matrix effects, allowing for precise quantification through isotope dilution mass spectrometry.[1]

-

Method Validation: It is instrumental in validating analytical methods by assessing parameters such as accuracy, precision, and recovery.

-

Correction for Variability: this compound compensates for sample loss during extraction and inconsistencies in instrument performance, thereby improving the reliability of the results.[1]

Quantitative Data Summary

The use of deuterated internal standards like this compound significantly enhances the quality of quantitative data in metabolomics. While specific performance metrics for this compound were not found in the provided search results, the following table summarizes the expected performance characteristics based on the established principles of using stable isotope-labeled internal standards.

| Performance Metric | Expected Outcome with this compound Internal Standard | Rationale |

| Accuracy | High (% Bias typically <15%) | Co-elution and similar ionization behavior to the analyte minimizes differential matrix effects, leading to more accurate measurement of the true concentration.[1][3] |

| Precision | High (Coefficient of Variation [CV] typically <15%) | Correction for variability in sample handling, extraction, and injection volume results in lower variation between replicate measurements.[3] |

| Linearity | Wide dynamic range | The use of an internal standard helps to extend the linear range of quantification by correcting for non-linear detector responses at high concentrations. |

| Recovery | Consistent and reproducible | While absolute recovery can vary, the ratio of analyte to internal standard remains constant, allowing for accurate quantification regardless of extraction efficiency. |

| Matrix Effect | Minimized | As the internal standard and analyte are affected similarly by ion suppression or enhancement, the ratio of their signals remains stable, mitigating the impact of the sample matrix.[1] |

Experimental Protocols

Protocol 1: Quenching of Cellular Metabolism

Objective: To rapidly halt enzymatic activity and preserve the metabolic profile of the sample. This protocol is a critical first step before metabolite extraction.

Materials:

-

Cold quenching solution: 80% Methanol in water (v/v), pre-chilled to -80°C.

-

Biological sample (e.g., adherent cells, suspension cells, tissue).

-

Dry ice or liquid nitrogen.

Procedure:

-

Preparation: Prepare the cold quenching solution and store it at -80°C until use.

-

Sample Collection:

-

Adherent Cells: Aspirate the culture medium. Immediately add the cold quenching solution to the culture dish placed on a bed of dry ice.

-

Suspension Cells: Rapidly centrifuge the cell suspension at a low temperature (e.g., 4°C). Discard the supernatant and resuspend the cell pellet in the cold quenching solution.

-

Tissue: Snap-freeze the tissue sample in liquid nitrogen immediately after collection.

-

-

Incubation: Incubate the sample with the quenching solution for 10-15 minutes at -80°C to ensure complete inactivation of enzymes.

-

Harvesting (for adherent cells): Scrape the cells in the quenching solution using a cell scraper and transfer the cell lysate to a pre-chilled tube.

-

Storage: The quenched samples can be stored at -80°C until metabolite extraction.

Protocol 2: Metabolite Extraction and Use of this compound as an Internal Standard

Objective: To extract metabolites from the quenched sample and incorporate this compound for accurate quantification by LC-MS.

Materials:

-

Quenched biological sample.

-

This compound stock solution (e.g., 1 mg/mL in methanol).

-

Extraction solvent: Acetonitrile, pre-chilled to -20°C.

-

Centrifuge capable of reaching high speeds and maintaining low temperatures.

-

Evaporator (e.g., centrifugal vacuum concentrator or nitrogen evaporator).

-

Reconstitution solvent (e.g., 50:50 acetonitrile:water).

Procedure:

-

Internal Standard Spiking: To the quenched sample, add a known amount of the this compound stock solution. The final concentration of the internal standard should be within the linear range of the analytical method.

-

Protein Precipitation and Metabolite Extraction:

-

Add three volumes of cold acetonitrile to the sample.

-

Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Incubate the mixture at -20°C for 30 minutes to facilitate complete protein precipitation.

-

-

Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins and cell debris.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites and the internal standard, to a new clean tube.

-

Solvent Evaporation: Dry the supernatant using a centrifugal vacuum concentrator or under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried metabolite extract in a suitable volume of the reconstitution solvent for LC-MS analysis.

-

Analysis: The sample is now ready for injection into the LC-MS system.

Visualizations

Experimental Workflow

Caption: Workflow for metabolomics sample preparation using this compound.

Impact of Maleic Acid on the TCA Cycle

Maleic acid is known to inhibit key enzymes in the tricarboxylic acid (TCA) cycle, a central metabolic pathway for energy production. This inhibition can lead to a disruption of cellular energy metabolism. The following diagram illustrates the points of inhibition.

Caption: Inhibition of the TCA cycle by maleic acid.

Conclusion

This compound is a valuable tool for researchers in metabolomics, enabling accurate and precise quantification of carboxylic acids. The protocols provided herein offer a framework for the effective use of this stable isotope-labeled internal standard in routine metabolomics workflows. By adhering to best practices in sample quenching and extraction, and by leveraging the benefits of isotope dilution mass spectrometry, researchers can generate high-quality data to advance their understanding of metabolism in health and disease.

References

Application Note: Quantitative Analysis of Maleic Acid in Biological Matrices using LC-MS with Maleic Acid-d2 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of maleic acid in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS) with Maleic Acid-d2 as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively corrects for variations in sample preparation, chromatography, and ionization, ensuring high accuracy and precision.[1]

Introduction

Maleic acid is an organic compound that is of interest in various fields, including food safety, clinical diagnostics, and industrial quality control. Accurate and reliable quantification of maleic acid in complex matrices such as serum, plasma, and urine is crucial. This application note describes a robust LC-MS/MS method employing this compound as an internal standard for the precise quantification of maleic acid. While the quantitative data presented herein is based on a method validated with ¹³C₂-maleic acid, a closely related stable isotope-labeled internal standard, the performance characteristics are expected to be comparable when using this compound.[1][2]

Principle

The method utilizes the stable isotope dilution technique. A known amount of this compound is spiked into the samples, calibrators, and quality control standards. Since this compound is chemically identical to maleic acid, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. By measuring the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved, as the internal standard normalizes for any analytical variability.

Experimental Protocols

Materials and Reagents

-

Maleic Acid (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Biological matrix (e.g., rat serum or urine)

Standard and Sample Preparation

-

Stock Solutions: Prepare 1 mg/mL stock solutions of maleic acid and this compound in ultrapure water.

-

Working Standard Solutions: Serially dilute the maleic acid stock solution with ultrapure water to prepare working standard solutions for the calibration curve.

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at an appropriate concentration in ultrapure water.

-

Sample Preparation:

-

Thaw biological samples (serum or urine) on ice.

-